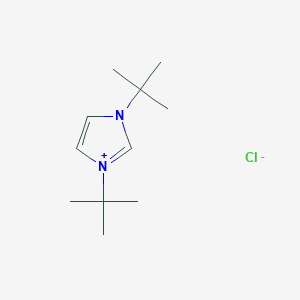

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride

概要

説明

1,3-Di-tert-butyl-1H-imidazol-3-ium chloride is a nitrogen-containing heterocyclic salt with bulky tert-butyl substituents at the 1- and 3-positions of the imidazolium ring. This compound is notable for its role as a precursor to N-heterocyclic carbenes (NHCs), which are widely used in organocatalysis. For instance, it has been employed as a catalyst in aldol condensation reactions, achieving yields of 85–99% when paired with NaHMDS (sodium hexamethyldisilazide) under moderate temperatures . The tert-butyl groups confer steric bulk, enhancing the stability of the derived NHC and influencing its reactivity in catalytic cycles .

準備方法

Synthetic Routes and Reaction Conditions: 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride can be synthesized through several methods. One common method involves the alkylation of imidazole with tert-butyl halides under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, followed by the addition of tert-butyl chloride to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride ion.

Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .

科学的研究の応用

Catalysis

General Role :

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride serves as a catalyst or precatalyst in numerous organic reactions. Its ability to stabilize reaction intermediates enhances the efficiency and selectivity of various transformations.

Specific Applications :

- Carboxylation Reactions : This compound has been effectively utilized in the carboxylation of terminal alkynes with carbon dioxide to produce propargylic esters. The mechanism involves the formation of an N-heterocyclic carbene (NHC) intermediate, which significantly increases nucleophilicity, facilitating subsequent reactions.

- Nucleophilic Substitution Reactions : Due to the reactive nature of the chloride ion, this compound can undergo nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules.

Synthesis of Functionalized Compounds

Precursor for Imidazole Derivatives :

The compound is commonly used as a precursor for synthesizing other imidazole derivatives through various methods:

- Alkylation Method : Involves alkylating imidazole with tert-butyl halides under basic conditions to yield high-purity products.

- Metalation Reactions : This method allows for the introduction of different substituents on the imidazole ring, expanding the range of possible derivatives.

Ionic Liquids

Role in Ionic Liquids :

this compound can function as a component in ionic liquids. Its ionic nature contributes to the unique properties of these solvents, such as low volatility and high thermal stability, making them suitable for various applications in green chemistry.

Potential Therapeutic Applications :

Emerging studies suggest that this compound may exhibit biological activity relevant to medicinal chemistry and pharmacology. Its structural characteristics could influence its interactions within biological systems, potentially leading to novel therapeutic agents.

Coordination Chemistry

Ligand Properties :

The compound acts as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is crucial for developing catalysts and materials with specific functionalities.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Catalysis | Used as a catalyst in organic reactions; enhances nucleophilicity through NHC intermediates. |

| Synthesis of Compounds | Acts as a precursor for various imidazole derivatives via alkylation and metalation methods. |

| Ionic Liquids | Contributes to properties of ionic liquids; used in green chemistry applications. |

| Biological Activity | Potential applications in medicinal chemistry; influences biological interactions. |

| Coordination Chemistry | Functions as a ligand for stable metal complexes; important for catalysis development. |

作用機序

The mechanism of action of 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets and pathways. The imidazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

類似化合物との比較

Structural Comparison with Similar Imidazolium Salts

The compound is structurally related to other imidazolium-based ionic liquids and catalysts. Key differences lie in the substituents and their effects on steric hindrance, electronic properties, and applications:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methyl in 1-butyl-3-methylimidazolium chloride ) can enhance nucleophilicity, while aryl groups (e.g., benzyl ) introduce π-system interactions.

- Thermal Stability : Compounds with larger substituents (e.g., mesityl ) exhibit higher decomposition temperatures due to increased molecular rigidity.

Physical and Chemical Properties

- Solubility : Bulky substituents (e.g., tert-butyl) reduce solubility in polar solvents compared to methyl- or butyl-substituted ionic liquids .

- Melting Points : Ionic liquids with asymmetric substituents (e.g., 1-butyl-3-methylimidazolium chloride ) often have lower melting points (<100°C), whereas bulky derivatives may remain solid at room temperature.

生物活性

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride (ItBuCl) is an organic compound known for its unique structural and chemical properties, which have garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article examines the biological activity of ItBuCl, highlighting its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a five-membered aromatic imidazolium ring with two tert-butyl groups attached at position 1. The presence of these bulky groups enhances the compound's stability and solubility in various solvents, making it suitable for diverse applications in biological systems.

The biological activity of ItBuCl is primarily attributed to its ability to interact with various biological targets through several mechanisms:

- Enzyme Inhibition : ItBuCl has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in diseases characterized by enzyme overactivity.

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antibacterial and antifungal properties. ItBuCl's structure may facilitate interactions with microbial cell membranes or essential metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting as a ligand for specific receptors or by modulating the activity of signaling proteins.

Antimicrobial Properties

Studies have shown that ItBuCl exhibits significant antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : ItBuCl demonstrated effective inhibition against Gram-positive and Gram-negative bacteria in vitro, suggesting its potential as an antibacterial agent.

- Fungal Activity : The compound has also shown efficacy against certain fungal strains, indicating its possible use in treating fungal infections .

Anticancer Potential

Research into the anticancer properties of ItBuCl has revealed promising results:

- Cell Proliferation Inhibition : In vitro studies indicated that ItBuCl can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through various biochemical pathways.

- Synergistic Effects : When combined with other chemotherapeutic agents, ItBuCl may enhance their effectiveness, suggesting potential applications in combination therapies for cancer treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of ItBuCl:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antibacterial effects of ItBuCl against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both organisms, showcasing its potential as a therapeutic agent.

- Anticancer Activity Assessment :

- Enzyme Interaction Studies :

Comparative Analysis with Other Compounds

The biological activity of ItBuCl can be compared with other imidazole derivatives:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1,3-Diisopropylimidazolium chloride | Similar imidazole ring | Moderate | Low |

| 1,3-Di(2,6-diisopropylphenyl)imidazolium chloride | Bulky substituents | High | Moderate |

| 1,3-Di-tert-butylimidazolium bromide | Similar structure | High | High |

This table highlights that ItBuCl exhibits superior antimicrobial and anticancer activities compared to some structurally similar compounds due to its unique steric hindrance and electronic properties.

Q & A

Basic Research Questions

Q. How is 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride synthesized, and what purification methods are recommended?

- Methodology : The synthesis typically involves quaternization of 1H-imidazole with tert-butyl chloride or bromide under reflux in a polar aprotic solvent (e.g., acetonitrile or THF) for 12–24 hours. Excess alkylating agent ensures complete substitution. Purification involves column chromatography using silica gel and a gradient eluent (e.g., dichloromethane:methanol) to remove unreacted precursors. Recrystallization in ethanol or acetone yields high-purity crystals .

Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns and tert-butyl group integration (e.g., 1.4 ppm for tert-butyl protons in ¹H NMR).

- FT-IR : Identify C–H stretching (~3150 cm⁻¹ for imidazolium ring) and chloride counterion vibrations (~600–800 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M-Cl]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can researchers analyze the thermal stability and decomposition pathways of 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Detect phase transitions and exothermic/endothermic events.

- Computational Modeling (DFT) : Simulate degradation mechanisms (e.g., Hofmann elimination) using software like Gaussian or ORCA .

Q. How should contradictions in reported data (e.g., conflicting thermal stability values) be resolved?

- Methodology :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, heating rate, instrumentation).

- Multi-Technique Validation : Cross-validate with TGA, DSC, and dynamic vapor sorption (DVS).

- Statistical Analysis : Apply ANOVA or principal component analysis (PCA) to identify outliers in datasets .

Q. What role does this compound play in transition metal-catalyzed reactions?

- Methodology :

- Ligand Design : Test its efficacy as a bulky N-heterocyclic carbene (NHC) precursor in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solvent Optimization : Compare reaction yields in ionic liquid vs. traditional solvent systems.

- Kinetic Studies : Monitor reaction progress via in situ NMR or UV-Vis spectroscopy .

Q. How can interactions between this compound and biomolecules (e.g., DNA, proteins) be studied?

- Methodology :

- Fluorescence Quenching : Use tryptophan fluorescence to assess binding with serum albumin.

- Molecular Docking : Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.

- Circular Dichroism (CD) : Detect conformational changes in DNA helices upon binding .

Q. What are its potential applications in green nanotechnology (e.g., nanoparticle synthesis)?

- Methodology :

- Stabilizing Agent : Reduce gold chloride (HAuCl₄) to Au nanoparticles (5–20 nm) using plant extracts, with imidazolium chloride controlling particle size via electrostatic stabilization.

- TEM/UV-Vis Characterization : Confirm nanoparticle morphology and surface plasmon resonance (e.g., ~520 nm peak for Au NPs) .

特性

IUPAC Name |

1,3-ditert-butylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJECSWIRMFBYOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C[N+](=C1)C(C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464740 | |

| Record name | 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157197-54-1 | |

| Record name | 1H-Imidazolium, 1,3-bis(1,1-dimethylethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157197-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。